molecular formula C11H7Cl2N5O2 B2590201 6-Chloro-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid HCl CAS No. 1951444-55-5

6-Chloro-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid HCl

Cat. No.: B2590201
CAS No.: 1951444-55-5
M. Wt: 312.11
InChI Key: NHSBYHSFMXKOOG-UHFFFAOYSA-N
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Description

6-Chloro-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid HCl is a useful research compound. Its molecular formula is C11H7Cl2N5O2 and its molecular weight is 312.11. The purity is usually 95%.
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Scientific Research Applications

Synthesis Processes and Chemical Structure

The chemical compound "6-Chloro-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid HCl" is part of a broader class of compounds with significant pharmacological importance due to the unique properties of heterocyclic compounds like pyridazine analogs. Research has shown various methods of synthesizing related compounds, indicating a rich field of chemical manipulation and structural analysis. For instance, one study details the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine, a compound with a structure closely related to the one . The synthesized compound was elucidated using spectroscopic techniques and its structure was confirmed by XRD technique, demonstrating the complexity and precision involved in the synthesis and analysis of such compounds (Sallam et al., 2021).

Biological Properties and Applications

The biological properties of fused heterocyclic 1,2,4-triazoles, closely related to the compound , have attracted attention due to their diverse biological activities. For instance, research on the synthesis and biological assessment of [[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides with a 1,2,4-oxadiazol cycle has revealed the potential pharmacological activities of these compounds. This highlights the potential of this compound in scientific research, particularly in medicinal chemistry (Karpina et al., 2019).

Molecular Dynamics and Energy Studies

Additionally, studies involving Density Functional Theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks have been conducted on related compounds to understand the extent of harmony between theoretical and experimental values, molecular interactions, and packing of molecules. These studies are crucial in the field of material science and can provide insights into the potential applications of this compound in creating new materials with specific properties (Sallam et al., 2021).

Mechanism of Action

Properties

IUPAC Name

6-chloro-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN5O2.ClH/c12-8-5-7(11(18)19)10-15-14-9(17(10)16-8)6-1-3-13-4-2-6;/h1-5H,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSBYHSFMXKOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN=C3N2N=C(C=C3C(=O)O)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.